2-Chloroethyl methyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91724. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

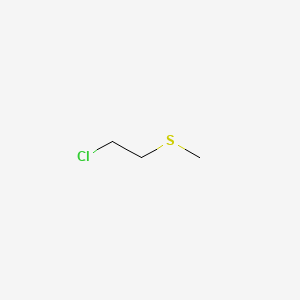

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFKLQFBFSHBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202557 | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-81-4 | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422D246XB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl methyl sulfide (B99878), a monofunctional analog of the potent vesicant sulfur mustard, serves as a critical surrogate in the study of chemical warfare agents. Its structural similarity allows for the investigation of toxicological mechanisms and the development of effective countermeasures in a laboratory setting with reduced, though still significant, handling risks. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloroethyl methyl sulfide, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological effects and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding. This document is intended to be an essential resource for researchers, scientists, and professionals engaged in drug development and toxicology studies involving this important compound.

Chemical and Physical Properties

This compound, also known as hemisulfur mustard, is a colorless to light yellow liquid with a characteristic sulfide odor.[1] It is a reactive organosulfur compound that is slightly soluble in water and soluble in organic solvents.[2] The key physical and chemical identifiers are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-2-(methylthio)ethane | [3] |

| Synonyms | 2-(Methylthio)ethyl chloride, Hemisulfur mustard, CEMS | [3] |

| CAS Number | 542-81-4 | |

| Molecular Formula | C₃H₇ClS | |

| Molecular Weight | 110.61 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.11 g/mL at 25 °C | |

| Boiling Point | 55-56 °C at 30 mmHg | |

| Refractive Index | n20/D 1.496 | |

| Flash Point | 42 °C (107.6 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [4] |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 110. Key fragments: m/z 61, 110. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available for analysis. | [5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of β-hydroxyethyl methyl sulfide with thionyl chloride in a suitable solvent like chloroform (B151607).[6]

Materials:

-

β-hydroxyethyl methyl sulfide

-

Thionyl chloride

-

Dry chloroform

-

Three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser with a trap for HCl and SO₂ vapors

-

Steam bath

-

Distillation apparatus

Procedure: [6]

-

In a 1-L three-necked flask, combine 150 g (1.63 moles) of β-hydroxyethyl methyl sulfide and 200 g of dry chloroform.

-

Equip the flask with a dropping funnel, a mechanical stirrer, and a condenser fitted with a gas trap.

-

Place the flask on a steam bath.

-

Prepare a solution of 204 g (1.7 moles) of thionyl chloride in 135 cc of dry chloroform and place it in the dropping funnel.

-

Add the thionyl chloride solution dropwise to the flask over approximately two hours while stirring vigorously.

-

After the addition is complete, continue stirring for an additional four hours.

-

Distill the chloroform from the reaction mixture using a steam bath.

-

Distill the remaining residue under reduced pressure to obtain the final product. The expected yield is 135–153 g (75–85% of the theoretical amount), with a boiling point of 55–56°C at 30 mmHg.

Note: β-Chloroethyl methyl sulfide is a vesicant and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of this compound and its degradation products.[7]

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp up to 250-280 °C.

-

Mass Spectrometer: Operated in electron impact (EI) ionization mode.

-

Detection: Monitoring for the characteristic molecular ion (m/z 110) and key fragment ions (e.g., m/z 61).

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly after derivatization to introduce a chromophore for UV detection.[8] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often used.[8]

Biological Effects and Signaling Pathways

This compound and its close analog, 2-chloroethyl ethyl sulfide (CEES), exert their toxicity primarily through their alkylating properties.[2] Upon entering biological systems, these compounds can react with a variety of cellular macromolecules, including DNA, RNA, and proteins.[2][9] This alkylation can lead to cellular damage, induction of oxidative stress, and ultimately, cell death through apoptosis or necrosis.[10][11]

Studies on CEES have elucidated several key signaling pathways that are activated in response to exposure. These include the Akt/MAP kinase and AP-1/NF-κB pathways, which are central to the inflammatory response and cell survival decisions.[12][13]

Mechanism of Action

The primary mechanism of action involves the alkylation of DNA, leading to DNA damage.[10] This damage triggers a cellular stress response, including the phosphorylation of H2A.X and p53.[10][14] Concurrently, exposure to these agents leads to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, resulting in a state of oxidative stress.[10][12] This oxidative stress further contributes to DNA damage and the activation of downstream signaling cascades.[12]

Figure 1: Simplified signaling pathway of cellular damage induced by this compound.

Experimental Workflow for In Vitro Toxicity Assessment

A typical workflow for assessing the in vitro toxicity of this compound involves exposing a relevant cell line (e.g., human keratinocytes) to the compound and subsequently measuring various endpoints of cellular damage.

Figure 2: A generalized experimental workflow for assessing the in vitro toxicity of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid, toxic by inhalation, in contact with skin, and if swallowed.[4] It is also a suspected carcinogen.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use only in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

In Case of Exposure:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, analytical methods, biological effects, and safety considerations for this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating safer handling and a deeper understanding of its chemical and biological behavior. The provided experimental protocols and workflow diagrams offer a practical framework for conducting research, while the summary of its toxicological profile and associated signaling pathways can guide the development of novel therapeutic strategies against sulfur mustard and related vesicants. As with any hazardous chemical, all work with this compound must be conducted with strict adherence to safety protocols and institutional guidelines.

References

- 1. 2-Chloroethyl ethyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Buy this compound | 542-81-4 [smolecule.com]

- 3. This compound | C3H7ClS | CID 10965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(542-81-4) 1H NMR [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. brieflands.com [brieflands.com]

- 10. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloroethyl Methyl Sulfide (CAS 542-81-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl methyl sulfide (B99878) (CEMS), with CAS number 542-81-4, is a monofunctional analog of the chemical warfare agent sulfur mustard. Due to its structural similarity and vesicant properties, it serves as a crucial surrogate in laboratory settings for studying the mechanisms of sulfur mustard-induced toxicity and for the development of potential countermeasures. This technical guide provides a comprehensive overview of CEMS, including its chemical and physical properties, synthesis, analytical methods, toxicological effects, and relevant experimental protocols. The information is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

2-Chloroethyl methyl sulfide is a yellow liquid with a characteristic stench.[1] It is classified as a flammable liquid and is toxic by inhalation, skin contact, and ingestion.[1] As a vesicant, it can cause severe skin burns and eye damage.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClS | [3] |

| Molecular Weight | 110.61 g/mol | [3][4] |

| CAS Number | 542-81-4 | [3][4] |

| Appearance | Yellow liquid with a stench | [1] |

| Boiling Point | 55-56 °C at 30 mmHg | [4] |

| Density | 1.11 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.496 | [4] |

| Flash Point | 108 °F | |

| Storage Temperature | 2-8°C | [4] |

Synthesis

A common and well-documented method for the synthesis of this compound involves the reaction of β-hydroxyethyl methyl sulfide with thionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

-

β-hydroxyethyl methyl sulfide

-

Thionyl chloride (redistilled)

-

Chloroform (B151607) (dry)

-

1-L three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser with a trap for HCl and SO₂ vapors

-

Steam bath

Procedure:

-

In a 1-L three-necked flask, combine 150 g (1.63 moles) of β-hydroxyethyl methyl sulfide and 200 g of dry chloroform.

-

Equip the flask with a dropping funnel, a mechanical stirrer, and a condenser fitted with a trap for acidic vapors. Place the setup on a steam bath.

-

Prepare a solution of 204 g (1.7 moles) of redistilled thionyl chloride in 135 cc of dry chloroform.

-

Add the thionyl chloride solution dropwise to the flask over approximately 2 hours while stirring vigorously. Gentle reflux of the chloroform should be maintained. If necessary, apply gentle heat from the steam bath.

-

After the addition is complete, continue stirring for an additional 4 hours.

-

Distill off the chloroform on the steam bath.

-

Distill the remaining residue under reduced pressure. The product, this compound, will distill at 55–56°C/30 mm.

Caution: this compound is a vesicant and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Methods

The analysis of this compound and its metabolites or degradation products is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of CEMS. It is particularly useful for detecting the parent compound and its volatile degradation products.

General Protocol Outline:

-

Sample Preparation: Samples (e.g., from environmental swabs, biological matrices) are extracted with a suitable organic solvent.

-

Injection: A small volume of the extract is injected into the GC.

-

Separation: The components of the sample are separated on a capillary column (e.g., DB-1701). A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C).

-

Detection: The separated components are detected by a mass spectrometer, which provides both mass spectral data for identification and quantitative data.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with UV detection, can be used for the analysis of CEMS, often after a derivatization step to enhance detection.

Experimental Protocol: HPLC-UV Analysis with Derivatization

This protocol is based on a method for a similar compound and would require optimization for CEMS.

-

Derivatization: React the sample containing CEMS with a derivatizing agent such as 2-naphthalenethiol. This reaction introduces a chromophore, making the compound more readily detectable by UV. The reaction is typically carried out in a buffered solution at a controlled temperature and pH.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., Kinetex C18, 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the derivatized product (e.g., 234 nm).

-

-

Quantification: A calibration curve is generated using standards of derivatized CEMS to quantify the amount in the sample.

Toxicology and Cellular Effects

As an analog of sulfur mustard, this compound exhibits significant toxicity. Its primary mechanism of action involves the alkylation of biological macromolecules, including DNA and proteins. This leads to a cascade of cellular events, including DNA damage, oxidative stress, inflammation, and ultimately, cell death.

DNA Damage

CEMS is a potent DNA alkylating agent. This damage triggers a cellular DNA damage response (DDR).

-

Key Events:

-

Alkylation of DNA bases.

-

Activation of DNA damage sensors such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

-

Phosphorylation of histone H2A.X (forming γH2A.X), a sensitive marker of DNA double-strand breaks.

-

Phosphorylation and activation of the tumor suppressor protein p53, which can lead to cell cycle arrest or apoptosis.

-

Experimental Protocol: Western Blot for Phosphorylated H2A.X

-

Cell Culture and Treatment: Culture cells (e.g., human keratinocytes) and treat with various concentrations of CEMS for desired time points.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated H2A.X (Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Oxidative Stress

Exposure to CEMS leads to the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant. This depletion results in an increase in reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with CEMS.

-

Probe Loading: Wash the cells and incubate with a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) at 37°C.

-

Measurement: After incubation, measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS.

Inflammation

The cellular damage induced by CEMS triggers an inflammatory response, mediated by signaling pathways such as NF-κB.

-

Key Events:

-

Activation of the NF-κB signaling pathway.

-

Increased expression of pro-inflammatory enzymes and cytokines, including:

-

Cyclooxygenase-2 (COX-2)

-

Inducible nitric oxide synthase (iNOS)

-

Matrix metalloproteinase-9 (MMP-9)

-

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is recommended.

-

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for research into the toxic mechanisms of sulfur mustards and for the preclinical evaluation of therapeutic candidates. A thorough understanding of its chemical properties, synthesis, and biological effects, as outlined in this guide, is essential for its safe and effective use in a laboratory setting. The provided experimental protocols offer a starting point for researchers to design and execute studies aimed at mitigating the harmful effects of this class of chemical agents.

References

- 1. agilent.com [agilent.com]

- 2. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. bio-rad.com [bio-rad.com]

- 4. In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloroethyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of 2-Chloroethyl methyl sulfide (B99878) (CEMS), a significant organosulfur compound. Known as hemisulfur mustard, it is a monofunctional analogue of the chemical warfare agent sulfur mustard.[1][2] Its structural similarity allows it to be used as a safer surrogate in research aimed at understanding the toxicological mechanisms and developing countermeasures for vesicating agents.[3] This document details its molecular properties, geometry, synthesis, and the chemical pathway underlying its biological activity.

Molecular Identity and Physicochemical Properties

2-Chloroethyl methyl sulfide is identified by the chemical formula C₃H₇ClS.[1] It is a flammable, colorless to yellow liquid with a characteristic sulfide odor.[4] Due to its vesicant (blistering) properties and potential carcinogenicity, it must be handled with extreme care using appropriate personal protective equipment.[4]

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-2-(methylthio)ethane | [1][4] |

| Synonyms | Hemisulfur mustard, CEMS, 2-(Methylthio)ethyl chloride | [1][4] |

| CAS Number | 542-81-4 | [1] |

| Molecular Formula | C₃H₇ClS | [1] |

| Molecular Weight | 110.61 g/mol | [4] |

| Density | 1.11 g/mL at 25 °C | |

| Boiling Point | 55-56 °C at 30 mmHg | |

| Refractive Index | n20/D 1.496 | |

| SMILES | CSCCCl | [4] |

| InChI Key | MYFKLQFBFSHBPA-UHFFFAOYSA-N | [1][4] |

Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of CEES reveals key dihedral (torsion) angles that define its three-dimensional shape. These experimental values are reported to be similar to those predicted by ab initio quantum calculations for sulfur mustard itself, highlighting the structural relationship within this family of compounds.[3] Given the minor difference between a methyl and an ethyl group, these values serve as a strong approximation for the conformational preferences of CEMS.

Table 2: Key Torsion Angles from the Analog 2-Chloroethyl Ethyl Sulfide (CEES)

| Torsion Angle | Atoms Involved | Value (°) | Reference |

| Dihedral 1 | Cl—C—C—S | -177.38 | [3] |

| Dihedral 2 | C—C—S—C | 83.17 | [3] |

| Dihedral 3 | C—C—S—C | 73.81 | [3] |

Note: Data presented is for 2-chloroethyl ethyl sulfide, a close structural analogue of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be reliably achieved via the chlorination of its corresponding alcohol, β-hydroxyethyl methyl sulfide, using thionyl chloride in a chloroform (B151607) solvent. The following protocol is adapted from a well-established procedure.

Synthesis of β-Chloroethyl Methyl Sulfide

Materials:

-

β-hydroxyethyl methyl sulfide

-

Thionyl chloride (redistilled)

-

Chloroform (dry)

Procedure:

-

A mixture of β-hydroxyethyl methyl sulfide (1.0 mole equivalent) and dry chloroform is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser is fitted with a trap to neutralize HCl and SO₂ vapors.

-

The flask is gently heated on a steam bath.

-

A solution of thionyl chloride (1.04 mole equivalents) in dry chloroform is added dropwise to the stirred reaction mixture over approximately two hours. The reaction is maintained at a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional four hours.

-

The chloroform solvent is removed by distillation on a steam bath.

-

The remaining residue is purified by distillation under reduced pressure to yield β-chloroethyl methyl sulfide.

Core Signaling Pathway: Mechanism of Alkylation

The primary mechanism of toxicity for this compound and related sulfur mustards is their function as potent alkylating agents. This process is initiated by a rapid, intramolecular nucleophilic substitution. The lone pair of electrons on the sulfur atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a highly strained and extremely reactive three-membered cyclic intermediate known as an episulfonium ion (or thiiranium ion).

This electrophilic intermediate is then highly susceptible to attack by nucleophiles. In a biological context, the primary targets are nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) bases in DNA. The reaction opens the strained ring and results in the covalent attachment of the methylthioethyl group to the biological target, a process known as alkylation. This modification of DNA disrupts its normal function, leading to DNA damage, inhibition of replication, and ultimately, cytotoxicity.

References

An In-depth Technical Guide to Carboxyethylester of SN-38 (CEMS) and its Core Moiety, SN-38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of SN-38, the active metabolite of the anticancer drug irinotecan (B1672180), and its carboxyethylester prodrugs, herein referred to as CEMS. This document details the mechanism of action, metabolic pathways, and key experimental protocols for the characterization of these compounds, aimed at supporting research and development in oncology.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor with significant antitumor activity.[1] However, its clinical utility is hampered by poor aqueous solubility and instability of its active lactone form at physiological pH.[2][3] To overcome these limitations, various prodrug strategies have been developed, including the synthesis of carboxyethylester derivatives of SN-38 (CEMS). These prodrugs are designed to enhance solubility and stability, facilitating improved drug delivery and targeted release of the active SN-38 molecule within the tumor microenvironment. This guide will focus on the core properties of SN-38 and a representative carboxyethylester prodrug, Val-SN-38, a valine-ester derivative.[4]

Physical and Chemical Characteristics

The physicochemical properties of SN-38 and its prodrugs are critical for their formulation, delivery, and cellular uptake. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of SN-38

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₀N₂O₅ | [1] |

| Molar Mass | 392.411 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | |

| Solubility in Water | 11–38 µg/mL | [2] |

| logP | 2.65 | [2] |

| pKa | 8.7 (phenolic hydroxyl) | |

| Active Form | Lactone ring | [4] |

| Inactive Form | Carboxylate form (at physiological pH) | [3] |

Table 2: Physicochemical Properties of a Representative CEMS (Val-SN-38)

| Property | Value | Reference |

| Prodrug Type | Valine-ester of SN-38 | [4] |

| Rationale | Enhance intracellular accumulation via amino acid transporters | [4] |

| Stability | Poor stability compared to SN-38, vulnerable to endogenous esterases | [4] |

| In vitro Cytotoxicity | Similar to SN-38 | [4] |

Mechanism of Action and Signaling Pathways

SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[5][6]

Inhibition of Topoisomerase I

The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the "cleavable complex".[6][7] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, triggering cell cycle arrest and apoptosis.[8][9]

Caption: Mechanism of SN-38-mediated inhibition of Topoisomerase I.

DNA Damage Response Pathway

The DNA double-strand breaks induced by SN-38 activate a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key sensor protein in this pathway is ATM (Ataxia-Telangiectasia Mutated), which, upon activation, phosphorylates a number of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor p53.[8] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, triggers apoptosis.[8][10]

Caption: SN-38 induced DNA damage response signaling pathway.

Metabolic Pathway and Prodrug Activation

CEMS are designed to be converted to the active SN-38 in the body. The metabolic activation of the parent drug, irinotecan, serves as a well-established model for this process. Irinotecan is a prodrug that is hydrolyzed by carboxylesterases (CES) primarily in the liver to form SN-38.[11][12] SN-38 is then detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G), which is excreted.[12]

Caption: Metabolic activation of irinotecan to SN-38 and its subsequent inactivation.

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, characterization, and evaluation of CEMS and SN-38.

Synthesis of SN-38 Prodrugs (Esterification)

A general protocol for the synthesis of lipophilic prodrugs of SN-38 involves the esterification at the C10 and/or C20 positions with fatty acids.[13]

Materials:

-

SN-38

-

Dietary fatty acid (e.g., undecanoic acid)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve SN-38 in anhydrous DCM.

-

Add the selected fatty acid, DCC, and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Characterization of SN-38 and its Prodrugs

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used for the quantification of SN-38 and its prodrugs.[14][15]

-

Column: C18 analytical column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm).[15]

-

Mobile Phase: A mixture of a buffer (e.g., 25 mM NaH₂PO₄, pH 3.1) and acetonitrile (B52724) (e.g., 50:50, v/v).[15]

-

Detection: UV detection at 265 nm.[15]

-

Quantification: External calibration method using standards of known concentrations.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized prodrugs and to study their stability and interactions.[16]

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of anticancer drugs.[17]

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SN-38 or the CEMS prodrug for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Studies

To evaluate the cellular uptake of SN-38 and its prodrugs, radiolabeled compounds or HPLC can be used.[17][18]

Procedure using HPLC:

-

Culture cells to confluence in culture plates.

-

Incubate the cells with a known concentration of the test compound for various time points.

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

-

Lyse the cells and extract the intracellular compound using an appropriate solvent (e.g., methanol).

-

Quantify the amount of the compound in the cell lysate using a validated HPLC method.

Conclusion

Carboxyethylester prodrugs of SN-38 represent a promising strategy to overcome the limitations of this potent anticancer agent. By improving its solubility and stability, these prodrugs have the potential to enhance the therapeutic index of SN-38. This technical guide provides a foundational understanding of the physicochemical properties, mechanism of action, and relevant experimental protocols for CEMS and its active core, SN-38, to aid researchers and drug developers in the advancement of novel cancer therapies. Further research into optimizing the linker chemistry and targeting moieties of these prodrugs will be crucial for their successful clinical translation.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation into the Efficacy of Val-SN-38, a Valine-Ester Prodrug of the Anti-Cancer Agent SN-38 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 9. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-chloro-2-methylsulfanylethane

IUPAC Name: 1-chloro-2-methylsulfanylethane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications and toxicological profile of 1-chloro-2-methylsulfanylethane. Given the limited direct research on this specific compound, this guide draws upon data from closely related analogues, particularly sulfur mustards and other alkylating agents, to provide a thorough assessment for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-chloro-2-methylsulfanylethane, a structural analogue of half-mustard gas, possesses the following physicochemical properties:

| Property | Value | Reference |

| IUPAC Name | 1-chloro-2-methylsulfanylethane | [1] |

| Synonyms | 2-Chloroethyl methyl sulfide (B99878) | [1] |

| CAS Number | 542-81-4 | [1] |

| Molecular Formula | C₃H₇ClS | [1] |

| Molecular Weight | 110.60 g/mol | [2] |

| Boiling Point | 55-56 °C (at 30 mmHg) | |

| Density | 1.11 g/mL | |

| Refractive Index | 1.4970 |

Synthesis

Proposed Reaction:

Experimental Workflow for a Hypothetical Synthesis:

Below is a DOT script for a Graphviz diagram illustrating a potential workflow for the synthesis and purification of 1-chloro-2-methylsulfanylethane.

A potential workflow for the synthesis of 1-chloro-2-methylsulfanylethane.

Chemical Reactivity

As a primary alkyl halide with a sulfide moiety, 1-chloro-2-methylsulfanylethane is expected to undergo nucleophilic substitution reactions. The presence of the sulfur atom can influence the reaction mechanism, potentially leading to anchimeric assistance and the formation of a cyclic sulfonium (B1226848) ion intermediate, similar to what is observed with sulfur mustards. The most probable reaction mechanism with a strong nucleophile would be a bimolecular nucleophilic substitution (SN2) reaction.

General SN2 Reaction Mechanism:

The following DOT script visualizes the SN2 reaction of 1-chloro-2-methylsulfanylethane with a generic nucleophile (Nu⁻).

References

Hemisulfur mustard properties and structure

An In-depth Technical Guide on the Properties and Structure of Hemisulfur Mustard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and toxicological effects of hemisulfur mustard. It includes detailed data, descriptions of experimental methodologies, and visualizations of key biological pathways.

Introduction

Hemisulfur mustard, a monofunctional analog of sulfur mustard (mustard gas), is a significant compound in toxicological research and the development of medical countermeasures against chemical vesicants. Its structural similarity to sulfur mustard, possessing a single 2-chloroethyl sulfide (B99878) moiety, makes it a valuable tool for studying the mechanisms of alkylating agent-induced cellular damage with reduced systemic toxicity compared to its bifunctional counterpart. This guide focuses on the most commonly studied hemisulfur mustard, 2-chloroethyl ethyl sulfide (CEES), and also provides information on 2-(2-chloroethylthio)ethanol.

Structure and Chemical Identity

Hemisulfur mustards are characterized by a single chloroethyl group attached to a sulfur atom. This monofunctional nature distinguishes them from the bifunctional sulfur mustard.

2.1. 2-Chloroethyl Ethyl Sulfide (CEES)

-

Chemical Formula: C₄H₉ClS[1]

-

Systematic Name: 1-Chloro-2-(ethylthio)ethane[1]

-

Common Synonyms: Half mustard gas, 2-Chlorodiethyl sulfide[1]

-

CAS Number: 693-07-2[1]

2.2. 2-(2-Chloroethylthio)ethanol

-

Chemical Formula: C₄H₉ClOS

-

Systematic Name: 2-((2-Chloroethyl)thio)ethanol

-

Common Synonyms: Hemisulfur mustard, Mustard chlorohydrin, Half sulfur mustard

-

CAS Number: 693-30-1

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for 2-chloroethyl ethyl sulfide and 2-(2-chloroethylthio)ethanol.

Table 1: Physical and Chemical Properties of 2-Chloroethyl Ethyl Sulfide (CEES)

| Property | Value | Reference |

| Molecular Weight | 124.63 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.07 g/mL at 25 °C | [2] |

| Boiling Point | 156-157 °C | [2] |

| Flash Point | 52 °C | [2] |

| Refractive Index | n20/D 1.4885 | [2] |

| Solubility | Slightly soluble in water | [3] |

| Vapor Density | 4.27 (air = 1) | [3] |

Table 2: Physical and Chemical Properties of 2-(2-Chloroethylthio)ethanol

| Property | Value | Reference |

| Molecular Weight | 140.63 g/mol | [4] |

| Appearance | Oily, somewhat hygroscopic liquid | [4] |

| Boiling Point | 100 °C at 0.6 mmHg | [4] |

| Refractive Index | nD20 1.5188 | [4] |

| Solubility | Soluble in water | [4] |

Table 3: Toxicological Data for 2-Chloroethyl Ethyl Sulfide (CEES)

| Parameter | Value | Species | Route | Reference |

| LD₅₀ | 252 mg/kg | Rat | Oral | [1] |

Mechanism of Action

The primary mechanism of toxicity for hemisulfur mustard is the alkylation of cellular macromolecules, most significantly DNA. This process is initiated by an intramolecular cyclization to form a highly reactive episulfonium ion.

DNA Alkylation

The chloroethyl group of hemisulfur mustard undergoes an intramolecular cyclization, eliminating a chloride ion and forming a strained, three-membered episulfonium ring. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine. Unlike bifunctional sulfur mustard, hemisulfur mustard can only form monoadducts with DNA and cannot induce interstrand cross-links.

Cellular Consequences of DNA Damage

The formation of DNA monoadducts by hemisulfur mustard triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways. This can lead to cell cycle arrest, apoptosis (programmed cell death), and an inflammatory response.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and toxicological assessment of hemisulfur mustard. These are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Chloroethyl Ethyl Sulfide (CEES)

Principle: A common method for the synthesis of 2-chloroethyl ethyl sulfide involves the chlorination of its corresponding alcohol precursor, 2-(ethylthio)ethanol (B52129), using a chlorinating agent such as thionyl chloride.

Generalized Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 2-(ethylthio)ethanol in an anhydrous solvent (e.g., chloroform (B151607) or dichloromethane).

-

Chlorination: Cool the flask in an ice bath. Slowly add a solution of thionyl chloride in the same anhydrous solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench any unreacted thionyl chloride by the slow addition of a cold, saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chloroethyl ethyl sulfide.

In Vitro Cytotoxicity Assay

Principle: The cytotoxicity of hemisulfur mustard can be assessed using various in vitro assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Generalized Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., human keratinocytes or bronchial epithelial cells) in a 96-well plate at a predetermined seeding density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of hemisulfur mustard in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of hemisulfur mustard. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the log of the compound concentration.

Conclusion

Hemisulfur mustard serves as a critical model compound for understanding the toxic mechanisms of alkylating chemical warfare agents. Its monofunctional nature allows for the specific investigation of DNA monoadduct formation and the subsequent cellular responses, without the confounding factor of DNA cross-linking. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to develop effective countermeasures against these hazardous substances. Further research into the detailed signaling pathways and the development of more specific inhibitors will be crucial in mitigating the health risks posed by hemisulfur mustard and related compounds.

References

2-(Methylthio)ethyl chloride safety data sheet

An In-depth Technical Guide to the Safety Data for 2-(Methylthio)ethyl chloride (CAS: 542-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)ethyl chloride, also known by its synonyms 2-Chloroethyl methyl sulfide (B99878) and Hemisulfur mustard, is a monofunctional chemical analog of sulfur mustard.[1] Its structural similarity to sulfur mustard makes it a valuable compound in research settings, particularly for studying the mechanisms of toxicity and developing potential antagonists.[1] However, this utility also signifies inherent hazards. This guide provides a comprehensive overview of the safety data for 2-(Methylthio)ethyl chloride, compiling critical information from various safety data sheets to ensure its safe handling, use, and storage in a research and development environment. The compound is a flammable, corrosive, and toxic substance that is also classified as a possible carcinogen, demanding strict adherence to safety protocols.[2]

Chemical and Physical Properties

A clear understanding of the physical properties of 2-(Methylthio)ethyl chloride is fundamental to its safe handling. It is a liquid with a characteristic stench.[2] Key quantitative physical data are summarized below.

| Property | Value |

| CAS Number | 542-81-4 |

| Molecular Formula | C3H7ClS[3] |

| Molecular Weight | 110.61 g/mol |

| Density | 1.11 g/mL at 25 °C[1] |

| Boiling Point | 140.0 °C at 760 mmHg[3], 55-56 °C at 30 mmHg[1] |

| Flash Point | 42 °C (107.6 °F) - closed cup |

| Refractive Index | n20/D 1.496[1] |

| Appearance | Colorless to light yellow/orange clear liquid[1] |

| Storage Temperature | 2-8°C[1] |

Hazard Identification and GHS Classification

2-(Methylthio)ethyl chloride is classified as a hazardous substance under the Globally Harmonized System (GHS). The signal word for this chemical is "Danger".[4] Its classifications point to significant health and physical hazards.

| Hazard Class | GHS Category |

| Flammable Liquids | Category 3[4][5] |

| Acute Toxicity, Oral | Category 4[4][5] |

| Acute Toxicity, Dermal | Category 3[4][5] |

| Acute Toxicity, Inhalation | Category 3[4][5] |

| Skin Corrosion/Irritation | Sub-category 1B[5] |

| Carcinogenicity | Category 1A[4] |

Hazard Statements (H-Codes): [4][5]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

-

H350: May cause cancer.

Toxicological Information

The primary toxicological concerns are acute toxicity through multiple exposure routes, severe skin corrosivity, and its potential as a carcinogen.[2][5] It is harmful if ingested and toxic upon inhalation or skin absorption.[2][5] Inhalation may lead to corrosive injuries to the upper respiratory tract.[2][5]

| Exposure Route | Hazard Classification |

| Oral | Acute Toxicity, Category 4 (Harmful)[5] |

| Dermal | Acute Toxicity, Category 3 (Toxic)[5] |

| Inhalation | Acute Toxicity, Category 3 (Toxic)[5] |

| Skin Contact | Skin Corrosion, Sub-category 1B (Causes severe burns)[5] |

| Carcinogenicity | Category 1A (May cause cancer)[5] |

Experimental Protocols and Workflows

Detailed experimental protocols for toxicological studies, such as the investigation of cutaneous toxicity in isolated perfused porcine skin, are found in specialized, peer-reviewed scientific literature and are not contained within standard safety data sheets. However, a generalized workflow for developing a safe handling protocol for a hazardous chemical like 2-(Methylthio)ethyl chloride in a research setting is outlined below.

References

Toxicological Profile of 2-Chloroethyl Methyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is available for 2-Chloroethyl methyl sulfide (B99878) (CEMS). Much of the information presented in this guide is extrapolated from studies on its close structural analog, 2-chloroethyl ethyl sulfide (CEES), a commonly used surrogate for sulfur mustard research. This is clearly indicated where applicable.

Introduction

2-Chloroethyl methyl sulfide (CEMS), also known as hemisulfur mustard, is a monofunctional alkylating agent and a structural analog of the chemical warfare agent sulfur mustard.[1] Its chemical structure consists of a chloroethyl group attached to a methyl sulfide moiety. Due to its reactivity, CEMS is considered a hazardous substance with the potential to cause significant harm upon exposure.[2] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of CEMS, with a focus on its chemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects. The information is intended to support researchers, scientists, and drug development professionals in understanding the risks associated with this compound and in the development of potential countermeasures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇ClS | [1] |

| Molecular Weight | 110.61 g/mol | [1] |

| CAS Number | 542-81-4 | [1] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Odor | Unpleasant, sulfide-like | [4] |

| Boiling Point | 145 °C (decomposes) | |

| Melting Point | -45 °C | |

| Density | 1.11 g/mL at 25 °C | |

| Solubility | Slightly soluble in water | [4] |

| Vapor Pressure | 4.9 mmHg at 25 °C | |

| Flash Point | 42 °C |

Toxicological Data

Quantitative toxicological data for CEMS is scarce. The following table summarizes the available data, including information for the analog CEES.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD₅₀ (CEES) | Rat | Oral | 252 mg/kg | [3][4] |

| Dermal Irritation (CEES) | Rabbit | Dermal | Severe (500 mg/24h) | [4] |

| Eye Irritation (CEES) | Rabbit | Ocular | Severe (0.25 mg/24h) | [4] |

Hazard Classifications: [5]

-

Flammable liquids, Category 3

-

Acute toxicity, Category 4, Oral

-

Acute toxicity, Category 3, Dermal

-

Skin corrosion, Sub-category 1B

-

Acute toxicity, Category 3, Inhalation

-

Carcinogenicity, Category 1A

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

-

Absorption: As a lipophilic compound, CEMS is expected to be readily absorbed through the skin, lungs, and gastrointestinal tract.[6]

-

Distribution: Following absorption, it is likely distributed throughout the body via the bloodstream.[6]

-

Metabolism: A key detoxification pathway for the analogous CEES involves methylation by thioether S-methyltransferase to form a more water-soluble methyl sulfonium (B1226848) derivative.[7] This metabolite is then readily excreted. It is highly probable that CEMS undergoes a similar metabolic fate.

-

Excretion: The primary route of excretion for the methylated metabolite of CEES is through the urine.[7]

Mechanism of Toxicity

The toxicity of this compound and its analogs is primarily attributed to their ability to act as alkylating agents, leading to cellular damage through multiple mechanisms.

DNA Damage

CEMS can cause DNA damage through two main pathways:

-

Direct Alkylation: The electrophilic nature of the chloroethyl group allows it to react with nucleophilic sites on DNA bases, forming DNA adducts. This can disrupt DNA replication and transcription, leading to mutations and cell death.[8][9]

-

Oxidative Stress: Exposure to CEMS analogs has been shown to deplete intracellular glutathione (B108866) (GSH) and induce the production of reactive oxygen species (ROS).[8][10] This oxidative stress can lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[10]

Below is a diagram illustrating the dual mechanism of DNA damage.

Caption: Dual mechanism of DNA damage induced by this compound.

Induction of Apoptosis

Studies on CEES have demonstrated its ability to induce apoptosis, or programmed cell death.[11] This process is characterized by morphological changes such as chromatin condensation and DNA fragmentation. The induction of apoptosis by CEES appears to be a direct consequence of cellular damage and does not require new protein synthesis.[11]

Inflammatory Response

Exposure to CEMS analogs triggers a significant inflammatory response, particularly in the skin and lungs.[8][12] This is mediated by the activation of key signaling pathways, including:

-

Akt/MAP Kinase Pathway: This pathway is involved in cell survival, proliferation, and inflammation.[8]

-

AP-1/NF-κB Pathways: These transcription factors regulate the expression of numerous pro-inflammatory genes, such as cytokines and chemokines.[8][12]

The activation of these pathways leads to the recruitment of inflammatory cells and the production of inflammatory mediators, contributing to the observed tissue damage.

The following diagram illustrates the inflammatory signaling pathway.

Caption: Inflammatory signaling cascade initiated by CEMS analogs.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the toxicological assessment of CEMS and its analogs.

Cutaneous Toxicity in Isolated Perfused Porcine Skin

This in vitro model is used to assess the dermatotoxicity of chemical agents.

Protocol Overview:

-

Skin Flap Preparation: A section of porcine skin with its associated vasculature is surgically isolated.

-

Perfusion: The flap is connected to a perfusion system that circulates a physiological buffer, maintaining the viability of the tissue.

-

Exposure: A known concentration of the test substance (e.g., CEMS) is applied topically to the skin surface.

-

Sample Collection: Perfusate samples are collected over time to analyze for the parent compound and its metabolites, providing information on percutaneous absorption.

-

Biochemical and Morphological Assessment: At the end of the experiment, skin biopsies are taken for histological examination and biochemical assays to assess tissue damage, inflammation, and other toxic endpoints.

The workflow for this protocol is depicted below.

References

- 1. This compound 97 542-81-4 [sigmaaldrich.com]

- 2. cy3-alkyne.com [cy3-alkyne.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

- 7. Biosynthesis and urinary excretion of methyl sulfonium derivatives of the sulfur mustard analog, 2-chloroethyl ethyl sulfide, and other thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells : 2-CEES induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate of 2-Chloroethyl methyl sulfide

An In-depth Technical Guide on the Environmental Fate of 2-Chloroethyl methyl sulfide (B99878)

Disclaimer: Quantitative data and detailed experimental findings for 2-Chloroethyl methyl sulfide (CEMS) are limited in publicly available literature. Therefore, this guide extensively utilizes data from its close structural analog, 2-Chloroethyl ethyl sulfide (CEES), as a surrogate to predict the environmental fate of CEMS. This approach is a standard practice in environmental risk assessment when substance-specific data are unavailable.

Introduction

This compound (CEMS), with the chemical formula C₃H₇ClS, is an organosulfur compound.[1] It is structurally similar to sulfur mustard agents, and as such, understanding its behavior and persistence in the environment is of significant interest to researchers, scientists, and environmental protection agencies. This technical guide provides a comprehensive overview of the environmental fate of CEMS, focusing on its degradation, transport, and persistence in various environmental compartments.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The properties for CEMS and its analog CEES are summarized below.

| Property | This compound (CEMS) | 2-Chloroethyl ethyl sulfide (CEES) | Reference |

| CAS Number | 542-81-4 | 693-07-2 | [1][2] |

| Molecular Formula | C₃H₇ClS | C₄H₉ClS | [1][2] |

| Molecular Weight | 110.61 g/mol | 124.63 g/mol | [1][2] |

| Boiling Point | 55-56 °C at 30 mmHg | 156 °C at 760 mmHg | [2][3] |

| Density | 1.11 g/mL at 25 °C | 1.0663 g/cm³ at 20 °C | [2][3] |

| Vapor Pressure | Not available | 3.4 mmHg at 25 °C | [2] |

| Water Solubility | Not available | Slightly soluble | [2] |

| Log Kow (estimated) | Not available | 2.16 | [2] |

| Henry's Law Constant (estimated) | Not available | 1.35 x 10⁻⁴ atm·m³/mol | [2] |

Degradation Pathways

Degradation is a key process that reduces the concentration of chemical substances in the environment. The primary degradation pathways for CEMS are expected to be hydrolysis and photodegradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For 2-chloroethyl sulfides, this is a dominant and rapid degradation process. The mechanism involves the formation of a cyclic sulfonium (B1226848) ion intermediate.[4][5]

The primary hydrolysis products of CEES are 2-hydroxyethyl ethyl sulfide and hydrochloric acid.[2] A similar pathway is anticipated for CEMS, yielding 2-hydroxyethyl methyl sulfide and HCl. The hydrolysis of CEES is rapid, with an extrapolated half-life in pure water of approximately 44 seconds.[2]

| Compound | Medium | Half-life (t₁/₂) | Rate Constant (k) | Temperature | Reference |

| 2-Chloroethyl ethyl sulfide | Pure Water (extrapolated) | ~44 seconds | 0.0158 s⁻¹ | 25 °C | [2] |

A standard method to determine the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) at a constant temperature.

-

Preparation: A stock solution of CEMS is prepared in a water-miscible solvent.

-

Incubation: Aliquots of the stock solution are added to sealed test vessels containing the sterile buffer solutions, ensuring the final concentration of the organic solvent is minimal. Control solutions without the test substance are also prepared.

-

Sampling: At various time intervals, samples are withdrawn from the test vessels.

-

Analysis: The concentration of CEMS in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of CEMS against time. The pseudo-first-order rate constant (k) is calculated from the slope of the line when the natural logarithm of the concentration is plotted against time. The half-life (t₁/₂) is then calculated as ln(2)/k.

Photodegradation

Photodegradation involves the breakdown of chemicals by light. This can occur directly through the absorption of light by the molecule or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals.

In the atmosphere, the vapor-phase reaction with hydroxyl radicals is expected to be a significant degradation pathway. The estimated atmospheric half-life for CEES is about 32 hours.[2]

In water and soil, photocatalytic degradation in the presence of semiconductors like titanium dioxide (TiO₂) has been shown to be effective for CEES.[6] Under visible light irradiation with a Ti-DMTHA-Li catalyst, CEES has a degradation half-life of 21.5 minutes.[6]

| Compound | Medium/Conditions | Half-life (t₁/₂) | Reference |

| 2-Chloroethyl ethyl sulfide | Atmosphere (reaction with OH radicals, estimated) | ~32 hours | [2] |

| 2-Chloroethyl ethyl sulfide | Aqueous, with Ti-DMTHA-Li catalyst (visible light) | 21.5 minutes | [6] |

| 2-Chloroethyl ethyl sulfide | Methanol-water, with Al13-TCPP catalyst (visible light) | 14.7 minutes | [6] |

-

Light Source: A light source with a known spectral distribution, such as a xenon arc lamp, is used to simulate sunlight.

-

Test Solutions: Solutions of CEMS in sterile, purified water are prepared in quartz tubes. Dark controls are prepared by wrapping identical tubes in aluminum foil.

-

Irradiation: The tubes are placed in a temperature-controlled chamber and irradiated.

-

Sampling and Analysis: At set time intervals, samples are taken from both the irradiated and dark control tubes and analyzed for the concentration of CEMS.

-

Quantum Yield Calculation: The first-order rate constant is determined, and the quantum yield (the fraction of absorbed photons that result in a chemical reaction) is calculated by relating the reaction rate to the photon flux and the molar absorption coefficient of the compound.

Biodegradation

This type of test screens for ready biodegradability in an aerobic aqueous medium.

-

Inoculum: The inoculum is typically activated sludge from a sewage treatment plant.

-

Test Setup: The test substance is added as the sole source of organic carbon to a mineral salt medium inoculated with the microorganisms. The test is usually run in sealed bottles.

-

Measurement: Biodegradation is followed by measuring a parameter such as oxygen consumption or carbon dioxide production over a 28-day period.

-

Analysis: The percentage of degradation is calculated based on the measured parameter relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% (for CO₂ evolution) within a 10-day window during the 28-day test.

Environmental Transport and Distribution

Sorption to Soil and Sediment

Sorption to soil and sediment particles affects a chemical's mobility and bioavailability. This process is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).[9] A high Koc value indicates that the chemical tends to adsorb to soil and organic matter, making it less mobile.[10]

For CEES, the Koc has been estimated to be 149.[2] This value suggests that CEES, and likely CEMS, has high mobility in soil. However, due to its extremely rapid hydrolysis, significant leaching through the soil column is not expected.[2]

| Compound | Parameter | Value | Interpretation | Reference |

| 2-Chloroethyl ethyl sulfide | Koc (estimated) | 149 | High mobility | [2] |

The batch equilibrium method is commonly used to determine the soil adsorption coefficient.

-

Soil Selection: A range of characterized soils with varying organic carbon content and texture is selected.

-

Test Solutions: Solutions of CEMS are prepared in a 0.01 M CaCl₂ solution.

-

Equilibration: Weighed amounts of soil are mixed with the test solutions in centrifuge tubes and agitated on a shaker for a predetermined time to reach equilibrium.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of CEMS in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Calculation: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Volatilization

Volatilization is the transfer of a substance from a liquid or solid phase to a gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. While the Henry's Law constant for CEES suggests that volatilization from moist soil surfaces may occur, it is not considered an important fate process because the rate of hydrolysis is much faster than the rate of volatilization.[2]

Summary of Environmental Fate

The overall environmental fate of this compound is likely dominated by rapid chemical degradation, particularly hydrolysis.

-

In Water: Undergo rapid hydrolysis with a half-life likely on the order of seconds to minutes.

-

In Soil: Be mobile but degrade quickly via hydrolysis before significant leaching can occur.

-

In Air: Be degraded by reaction with hydroxyl radicals.